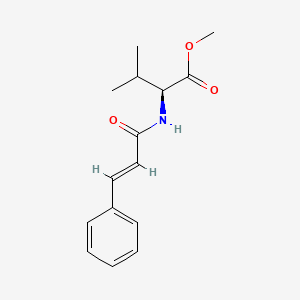

N-Cinnamoyl-D,L-valine methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

127750-57-6 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |

InChI |

InChI=1S/C15H19NO3/c1-11(2)14(15(18)19-3)16-13(17)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3,(H,16,17)/b10-9+/t14-/m0/s1 |

InChI Key |

FPCRRVNOCVWNIW-HBWSCVEGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Cinnamoyl-D,L-valine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cinnamoyl-D,L-valine methyl ester, a derivative of the amino acid valine. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for its application in research and development.

Core Chemical Information

This compound is a compound formed by the acylation of the amino group of D,L-valine methyl ester with cinnamoyl chloride. Its chemical structure combines the features of an unsaturated aromatic acyl group with an amino acid ester moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 261.32 g/mol | PubChem[1] |

| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate | PubChem[1] |

| CAS Number | 127750-57-6 | PubChem[1] |

| Melting Point | 362 K (89 °C) (for L-enantiomer) | (Bornaghi et al., 2007)[2] |

| Calculated LogP | 2.9 | PubChem[1] |

Synthesis and Characterization

The synthesis of N-Cinnamoyl-L-valine methyl ester has been reported and can be adapted for the D,L-racemic mixture.[2] The general approach involves the reaction of the corresponding amino acid ester hydrochloride with cinnamoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-Cinnamoyl-L-valine methyl ester[2]

A detailed experimental protocol for the synthesis of the L-enantiomer is provided below, which can be modified using D,L-valine methyl ester hydrochloride to obtain the racemic mixture.

Materials:

-

L-valine methyl ester hydrochloride

-

Cinnamoyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

2 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) in anhydrous dichloromethane (100 ml), triethylamine (2.5 ml, 17.9 mmol) is added.

-

Cinnamoyl chloride (994 mg, 5.96 mmol) is then added to the reaction mixture.

-

The mixture is stirred at room temperature (298 K) for 3 days.

-

The reaction mixture is then washed sequentially with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).

-

The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure to yield a solid residue.

-

The crude product is purified by crystallization from a 1:4 mixture of ethyl acetate and hexane.

Yield: 94%[2]

Characterization Data (for L-enantiomer)[2]

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 300 MHz) | δ 0.98 (d, 3H, J = 6.9 Hz, CH₃), 1.01 (d, 3H, J = 6.9 Hz, CH₃), 2.20–2.31 (m, 1H, CH), 3.79 (s, 3H, OCH₃), 4.75 (t, 1H, J= 7.3 Hz, CH), 6.12 (br d, 1H, NH), 6.49 (d, 1H, J = 15.6 Hz, =CHCO), 7.38–7.43 (m, 3H, ArH), 7.52–7.56 (m, 2H, ArH), 7.67 (d, 1H, J = 15.6 Hz, =CHPh) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 17.9 and 19.0 (CH₃), 31.6 (CH), 52.3 (OCH₃), 57.1 (CH), 120.1 (=CHCO), 127.9, 128.8 and 129.8 (CH from Ar), 135.6 (C from Ar), 141.8 (=CHPh), 167.4 (CONH), 171.5 (COOCH₃) |

| Mass Spectrometry (LRMS-ES) | m/z 262.3 [M+H]⁺, 284.3 [M+Na]⁺ |

Potential Biological Activities

While specific biological data for this compound is limited, studies on related cinnamoyl-amino acid conjugates suggest potential antimicrobial and cytotoxic activities.

Antimicrobial Activity

Cinnamoyl amides and esters have demonstrated activity against a range of microbial pathogens. The table below summarizes the minimum inhibitory concentrations (MIC) for some representative cinnamoyl-amino acid derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Spasova et al. |

| N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Spasova et al. |

| N-feruloyl/sinapoyl amino acid amides | Streptococcus pyogenes | 250 | Spasova et al. |

| Cinnamoyl butyl glycinate | Bacillus subtilis, Escherichia coli, Saccharomyces cerevisiae | More active than benzoic acid | (Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives)[1] |

Cytotoxic Activity

Cinnamic acid derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The IC₅₀ values for several cinnamoyl derivatives are presented below, indicating their potential as anticancer agents.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cinnamic acid ester/amide derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | (Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines)[3] |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | MCF-7 (Breast) | 90.9 µg/mL | (Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4] |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | PaCa2 (Pancreatic) | 69.5 µg/mL | (Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4] |

Potential Signaling Pathway Involvement

Cinnamoyl compounds have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. While the specific pathways affected by this compound have not been elucidated, the NF-κB pathway is a common target for anti-inflammatory compounds.

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflows

The general workflow for the synthesis and evaluation of this compound is outlined below.

Caption: General workflow for synthesis and biological evaluation.

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological activity profile and mechanism of action, which could unlock its potential in various therapeutic areas.

References

N-Cinnamoyl-D,L-valine methyl ester chemical properties

An In-depth Technical Guide on N-Cinnamoyl-D,L-valine methyl ester

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

This compound is an N-acyl derivative of the amino acid valine. It belongs to a class of compounds often explored for their potential biological activities. The cinnamoyl group introduces a rigid, aromatic structure, while the valine methyl ester moiety provides a chiral backbone with increased lipophilicity compared to the free acid.

Physicochemical Data

Quantitative data for this compound and its constituent parts are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-({(E)-3-phenylprop-2-enoyl}amino)-3-methylbutanoate | PubChem[1] |

| Synonyms | N-trans-cinnamoyl-D,L-valine methyl ester | PubChem[1] |

| CAS Number | 127750-57-6 | PubChem[1] |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 261.32 g/mol | PubChem[1] |

| Appearance | White solid (typical for similar compounds) | Inferred from[2] |

| XLogP3 (Lipophilicity) | 2.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Experimental Protocols

The synthesis of this compound involves a two-step process: the esterification of D,L-valine followed by the acylation of the resulting amino ester.

Synthesis of D,L-Valine Methyl Ester Hydrochloride (Precursor)

A common and efficient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol.[3]

Materials:

-

D,L-Valine

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Methanol, anhydrous

Procedure:

-

To a round-bottom flask containing D,L-valine (1.0 eq), slowly add freshly distilled TMSCl (2.0 eq) under stirring.

-

Add anhydrous methanol to the mixture and continue stirring at room temperature.

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess reagent via rotary evaporation to yield the crude D,L-valine methyl ester hydrochloride.[3] The product can be purified further by recrystallization.

Synthesis of this compound

This procedure is adapted from the synthesis of analogous N-cinnamoyl amino acid esters.[4][5]

Materials:

-

D,L-Valine methyl ester hydrochloride (1.0 eq)

-

Cinnamoyl chloride (0.95-1.0 eq)

-

Triethylamine (TEA) (2.1 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend D,L-valine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add TEA dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.

-

In a separate flask, dissolve cinnamoyl chloride in anhydrous DCM.

-

Add the cinnamoyl chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to stir for 2 hours at 0°C, then let it warm to room temperature and stir overnight.[5]

-

Upon completion, wash the reaction mixture sequentially with 0.5 M HCl, 10% NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield pure this compound.[5]

Spectral and Analytical Data

-

¹H NMR: Expected signals would include aromatic protons from the cinnamoyl group (approx. 7.2-7.6 ppm), vinyl protons of the double bond (approx. 6.5-7.5 ppm, showing characteristic E-coupling), the alpha-proton of the valine moiety, the methyl ester protons (a singlet around 3.7 ppm), and the isopropyl protons of the valine side chain.

-

¹³C NMR: Signals would correspond to the carbonyls of the amide and ester, the aromatic and vinyl carbons of the cinnamoyl group, and the aliphatic carbons of the valine methyl ester moiety.

-

IR Spectroscopy: Characteristic peaks would include an N-H stretch (around 3300 cm⁻¹), C=O stretching from the ester (around 1740 cm⁻¹) and amide (around 1650 cm⁻¹), and C=C stretching from the aromatic ring and double bond.[5]

-

Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) would be expected at m/z corresponding to the molecular weight of 261.32.

Biological Activity and Potential Applications

The combination of cinnamic acid derivatives and amino acids has been a subject of interest for developing new bioactive compounds.

Potential Antimicrobial and Antifungal Activity

Studies on related synthetic cinnamates and cinnamides have shown that the esterification of cinnamic acid can result in derivatives with significant antimicrobial and antifungal activity.[6] The increased lipophilicity from the ester group may enhance the compound's ability to penetrate microbial cell membranes. For example, methyl cinnamate demonstrated activity against various Candida strains.[6] N-acyl derivatives of other amino acids have also shown promising fungicidal activity.[7] This suggests that this compound could be a candidate for antimicrobial screening.

Intermediates in Peptide Synthesis

Amino acid esters are fundamental building blocks in peptide synthesis.[3] The N-cinnamoyl group can act as a protecting group, although it is less common than Boc or Fmoc. This class of compounds serves as a versatile scaffold for creating more complex molecules and peptidomimetics.

References

- 1. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C15H19NO3 | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of N-Cinnamoyl-D,L-valine methyl ester

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-Cinnamoyl-D,L-valine methyl ester. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, and spectroscopic and crystallographic analysis required to confirm the molecule's identity and structure.

Molecular Profile and Synthesis

This compound is an N-acyl amino acid ester, a class of compounds with diverse biological activities. Accurate structural confirmation is the foundational step for any further investigation into its chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 127750-57-6 |

| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |

Synthesis Protocol: Acylation of D,L-Valine Methyl Ester

The synthesis of this compound is typically achieved through the N-acylation of the corresponding amino acid ester, D,L-valine methyl ester, with cinnamoyl chloride. The Schotten-Baumann reaction condition is a common and effective method for this transformation.

Experimental Protocol:

-

Preparation of D,L-Valine Methyl Ester Hydrochloride: D,L-Valine (1.0 eq) is suspended in anhydrous methanol (10 mL/g of valine). The suspension is cooled to 0°C in an ice bath. Thionyl chloride (1.2 eq) is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The solvent is removed under reduced pressure to yield D,L-valine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

-

N-Acylation: D,L-valine methyl ester hydrochloride (1.0 eq) is dissolved in dichloromethane (DCM, 15 mL/g). The solution is cooled to 0°C. Triethylamine (2.2 eq) is added dropwise to neutralize the hydrochloride and act as a base. A solution of cinnamoyl chloride (1.05 eq) in DCM (5 mL/g) is then added dropwise to the reaction mixture at 0°C.

-

Reaction and Work-up: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Workflow for Structure Elucidation

The confirmation of the synthesized compound's structure involves a multi-pronged analytical approach. Each technique provides a unique piece of information, and together they create a complete and unambiguous structural profile.

Caption: Workflow for the elucidation of this compound.

Spectroscopic and Crystallographic Data

Note: The following spectroscopic and crystallographic data are based on the published results for the pure L-enantiomer, N-Cinnamoyl-L-valine methyl ester. The data for the D,L-racemic mixture is expected to be identical in terms of chemical shifts, absorption frequencies, and mass fragmentation, with the exception of optical activity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the molecular formula through high-resolution analysis.

Table 2: Mass Spectrometry Data

| Ion | Calculated m/z (C₁₅H₁₉NO₃) | Observed m/z | Interpretation |

| [M+H]⁺ | 262.1438 | 262.1 | Molecular Ion (Protonated) |

| [M+Na]⁺ | 284.1257 | 284.1 | Sodium Adduct |

| [C₉H₇O]⁺ | 131.0497 | 131.0 | Cinnamoyl fragment |

| [M-OCH₃]⁺ | 230.1332 | 230.1 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 202.1383 | 202.1 | Loss of methyl ester group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 | Strong, Broad | N-H | Stretching |

| ~3050 | Medium | C-H (Aromatic/Vinylic) | Stretching |

| ~2960 | Medium | C-H (Aliphatic) | Stretching |

| ~1740 | Strong | C=O (Ester) | Stretching |

| ~1660 | Strong | C=O (Amide I) | Stretching |

| ~1625 | Medium | C=C (Vinylic) | Stretching |

| ~1530 | Strong | N-H | Bending (Amide II) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

Table 4: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.69 | d | J = 15.7 | 1H | Cinnamoyl Cα-H |

| 7.52 - 7.48 | m | - | 2H | Aromatic H |

| 7.40 - 7.35 | m | - | 3H | Aromatic H |

| 6.45 | d | J = 15.7 | 1H | Cinnamoyl Cβ-H |

| 6.25 | d | J = 8.8 | 1H | NH |

| 4.85 | dd | J = 8.8, 4.9 | 1H | Valine α-H |

| 3.76 | s | - | 3H | O-CH ₃ |

| 2.29 | m | - | 1H | Valine β-H |

| 1.02 | d | J = 6.8 | 3H | Valine γ-CH ₃ |

| 0.96 | d | J = 6.8 | 3H | Valine γ'-CH ₃ |

Table 5: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | Ester C =O |

| 165.8 | Amide C =O |

| 142.3 | Cinnamoyl C α |

| 134.5 | Aromatic C (Quaternary) |

| 129.9 | Aromatic C H |

| 128.9 | Aromatic C H |

| 127.9 | Aromatic C H |

| 120.2 | Cinnamoyl C β |

| 58.0 | Valine α-C |

| 52.3 | O-C H₃ |

| 31.5 | Valine β-C |

| 19.1 | Valine γ-C |

| 17.8 | Valine γ'-C |

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. The crystal structure for N-Cinnamoyl-L-valine methyl ester has been determined and is available in the Cambridge Structural Database (CSD).

Table 6: Crystallographic Data for N-Cinnamoyl-L-valine methyl ester

| Parameter | Value |

| CSD Deposition No. | 634064 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8621(2) |

| b (Å) | 14.5097(5) |

| c (Å) | 17.1593(6) |

| α, β, γ (˚) | 90, 90, 90 |

| Volume (ų) | 1458.75(9) |

| Z | 4 |

Data Integration for Structural Confirmation

Caption: Logical convergence of analytical data for structure confirmation.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and single-crystal X-ray diffraction provides an unambiguous confirmation of the structure of this compound. The molecular formula and weight are confirmed by MS. The presence of the required amide, ester, and alkene functional groups is verified by IR spectroscopy. The precise atomic connectivity and the constitution of the cinnamoyl and valine methyl ester moieties are established by ¹H and ¹³C NMR. Finally, X-ray crystallography provides the definitive three-dimensional atomic arrangement. This comprehensive characterization is essential for any further research and development involving this compound.

A Comprehensive Technical Guide to N-Cinnamoyl-D,L-valine methyl ester

This technical guide provides an in-depth overview of N-Cinnamoyl-D,L-valine methyl ester, a derivative of the amino acid valine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the compound's identifiers, physicochemical properties, synthesis, and potential biological activities based on related compounds.

Compound Identification and Properties

This compound is a chemical compound that combines the structural features of cinnamic acid and the amino acid D,L-valine methyl ester.

Table 1: Identifiers and Physicochemical Properties of this compound

| Identifier | Value |

| CAS Number | 127750-57-6 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |

| Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |

| InChI Key | FPCRRVNOCVWNIW-HBWSCVEGSA-N |

| Appearance | Solid (predicted) |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

Note: Some properties are computationally predicted.

Synthesis of N-Cinnamoyl-valine methyl ester

While a specific protocol for the D,L-racemic mixture was not found, a detailed synthesis for the L-enantiomer, N-Cinnamoyl-L-valine methyl ester, has been described and can be adapted. The synthesis involves the acylation of the amino group of valine methyl ester with cinnamoyl chloride.

Experimental Protocol: Synthesis of N-Cinnamoyl-L-valine methyl ester

This protocol is based on the synthesis of the L-isomer and can be adapted for the D,L-racemic mixture by starting with D,L-valine methyl ester hydrochloride.

Materials:

-

L-Valine methyl ester hydrochloride (or D,L-valine methyl ester hydrochloride)

-

Cinnamoyl chloride

-

Triethylamine

-

Anhydrous dichloromethane

-

2 M Hydrochloric acid

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) and cinnamoyl chloride (0.994 g, 5.96 mmol) in anhydrous dichloromethane (100 ml), add triethylamine (5.41 g, 53 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 72 hours.

-

Wash the reaction mixture sequentially with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a solid residue.

-

Purify the crude product by crystallization from a mixture of ethyl acetate and hexane (1:4) to obtain N-Cinnamoyl-L-valine methyl ester.

Logical Workflow for Synthesis

The synthesis follows a straightforward logical progression from starting materials to the final purified product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of cinnamoyl-amino acid derivatives has been investigated for various biological activities.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties. The conjugation of a cinnamoyl group with amino acid esters can modulate this activity. Studies on various N-cinnamoyl-amino acid esters have shown activity against a range of bacteria and fungi. The lipophilicity introduced by the amino acid ester moiety can influence the compound's ability to penetrate microbial cell membranes.

Table 2: Representative Antimicrobial Activity of Cinnamoyl Derivatives (for illustrative purposes)

| Compound Class | Organism | MIC (μg/mL) |

| Cinnamoyl-amino acid amides | Staphylococcus aureus | 125 - >500 |

| Streptococcus pyogenes | 125 - 250 | |

| Candida albicans | 62.5 - >500 | |

| Cinnamic esters | Candida albicans | ~100 - 200 |

| Aspergillus flavus | ~200 - 400 |

Note: These values are for related cinnamoyl derivatives and not specific to this compound. They are provided to give a general indication of potential activity.

Cytotoxic and Anticancer Activity

Cinnamoyl derivatives have also been explored for their potential as anticancer agents. Studies on various cinnamoyl-amino acid conjugates have demonstrated cytotoxic effects against different cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Modulation of Inflammatory Signaling Pathways

Cinnamoyl derivatives have been shown to modulate inflammatory responses. A key mechanism involves the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, cinnamoyl compounds can reduce the production of inflammatory mediators.

Conclusion

This compound is a readily synthesizable compound with potential for biological applications. While specific experimental data on its activity is not extensively documented, the known antimicrobial, antifungal, and cytotoxic properties of the broader class of cinnamoyl-amino acid derivatives suggest that this compound warrants further investigation. Its ability to be synthesized from commercially available starting materials makes it an accessible target for screening in various biological assays. Future research should focus on obtaining quantitative data on its biological activities and elucidating its precise mechanisms of action.

N-Cinnamoyl-D,L-valine methyl ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for N-Cinnamoyl-D,L-valine methyl ester, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.

Physicochemical Data

The fundamental molecular properties of this compound have been computationally determined and are summarized below. This data is essential for reaction planning, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C15H19NO3 | PubChem[1] |

| Molecular Weight | 261.32 g/mol | PubChem[1] |

Context and Applicability

This compound belongs to the class of N-substituted amino acid esters. Such compounds are valuable building blocks in organic synthesis, particularly in the development of peptidomimetics and other molecules with potential biological activity. The cinnamoyl group provides a rigid, planar structure that can be used to probe interactions with biological targets, while the valine methyl ester moiety offers a chiral scaffold derived from a common amino acid.

Due to the specific nature of this inquiry, which focuses on intrinsic molecular properties, detailed experimental protocols for synthesis or analysis are not provided here. Similarly, as there are no established signaling pathways or complex experimental workflows directly associated with the fundamental properties of this single molecule, visualizations using the DOT language are not applicable.

References

The Multifaceted Biological Activities of Cinnamoyl-Amino Acid Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl-amino acid conjugates, a fascinating class of hybrid molecules, have emerged as promising scaffolds in drug discovery. By combining the structural features of cinnamic acid derivatives and amino acids, these conjugates exhibit a wide spectrum of biological activities, ranging from antimicrobial and antioxidant to potent anticancer and enzyme inhibitory effects. This technical guide provides an in-depth overview of the core biological activities of these conjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Biological Activities and Quantitative Data

The conjugation of amino acids to cinnamoyl moieties can significantly modulate the biological profile of the parent molecules, often leading to enhanced potency and selectivity. The following tables summarize the key biological activities and the corresponding quantitative data for various cinnamoyl-amino acid conjugates.

Antimicrobial Activity

Cinnamoyl-amino acid conjugates have demonstrated notable activity against a range of pathogenic bacteria and fungi. The introduction of amino acid residues can enhance the antimicrobial properties of cinnamic acid.

| Conjugate/Derivative | Microorganism | Activity Metric | Value | Reference |

| Cinnamoyl butyl glycinate | Bacillus subtilis | MIC | Not specified, but more active than benzoic acid | [1] |

| Cinnamoyl butyl glycinate | Escherichia coli | MIC | Not specified, but more active than benzoic acid | [1] |

| Cinnamoyl butyl glycinate | Saccharomyces cerevisiae | MIC | Not specified, but more active than benzoic acid | [1] |

| Cinnamoyl amides | Staphylococcus aureus | MIC | >250 µg/mL | [2] |

| Cinnamoyl amides | Streptococcus pyogenes | MIC | 250 µg/mL | [2] |

| Cinnamoyl-metronidazole ester | Staphylococcus aureus | Zone of Inhibition | 12-15 mm | [3] |

| Cinnamoyl-memantine amide | Candida albicans | Zone of Inhibition | 11-14 mm | [3] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

A significant area of investigation for cinnamoyl-amino acid conjugates is their potential as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, often through mechanisms involving DNA damage and apoptosis.[4][5] The conjugation with amino acids has been reported to increase the efficacy of cinnamic acid derivatives.[4][5]

| Conjugate/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Cinnamoyl-amino acid conjugates (12 new) | MCF7 (Breast) | IC50 | Varies | [4][5] |

| Cinnamoyl-amino acid conjugates (12 new) | PC-3 (Prostate) | IC50 | Varies | [4][5] |

| Cinnamoyl-amino acid conjugates (12 new) | Caco-2 (Colon) | IC50 | Varies | [4][5] |

| Cinnamoyl-amino acid conjugates (12 new) | A2780 (Ovarian) | IC50 | Varies | [4][5] |

| (E)-N-(feruloyl)-L-phenylalanine t-butyl ester | Not specified | Antioxidant Activity | High | [6] |

| (E)-N-(sinapoyl)-L-phenylalanine t-butyl ester | Not specified | Antioxidant Activity | High | [6] |

| Hydroxycinnamoyl-5-fluorocytidine conjugate 1 | BxPC-3 (Pancreatic) | IC50 | 14 | [7] |

| Hydroxycinnamoyl-5-fluorocytidine conjugates | AsPC-1 (Pancreatic) | IC50 | 37-133 | [7] |

IC50: Half-maximal inhibitory concentration

Enzyme Inhibitory Activity

Cinnamoyl-amino acid conjugates have been explored as inhibitors of various enzymes, with tyrosinase being a prominent target. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.

| Conjugate/Derivative | Enzyme | Activity Metric | Value (µM) | Reference |

| Ethyl N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate (b(4)) | Mushroom Tyrosinase | IC50 | 0.18 | [8] |

| Cinnamoyl amides with amino acid ester moiety (general) | Mushroom Tyrosinase | Inhibition | Potentiated by longer hydrocarbon chains | [8] |

IC50: Half-maximal inhibitory concentration

Antioxidant Activity

The antioxidant properties of cinnamoyl-amino acid conjugates are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of hydroxyl groups on the phenyl ring of the cinnamoyl moiety and the nature of the conjugated amino acid play a crucial role in their antioxidant potential.

| Conjugate/Derivative | Assay | Activity | Reference |

| Ethyl N-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate (b(3)) | Hydroxyl radical scavenging, Anti-lipid peroxidation | Potential antioxidant activities | [8] |

| Ethyl N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate (b(4)) | Hydroxyl radical scavenging, Anti-lipid peroxidation | Potential antioxidant activities | [8] |

| N-sinapoylphenylalanyl-3-aminomethylglaucine amide | DPPH radical scavenging | Most active | [7] |

| N-feruloylphenylalanyl-3-aminomethylglaucine amide | DPPH radical scavenging | Most active | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of cinnamoyl-amino acid conjugates.

Synthesis of Cinnamoyl-Amino Acid Conjugates

A general method for the synthesis of cinnamoyl-amino acid conjugates involves the coupling of a cinnamic acid derivative with an amino acid ester.[9]

Caption: General workflow for the synthesis of cinnamoyl-amino acid conjugates.

Protocol:

-

Activation of Cinnamic Acid: The carboxylic acid group of the cinnamic acid derivative is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

-

Coupling Reaction: The activated cinnamic acid derivative is then reacted with the desired amino acid ester in an appropriate solvent (e.g., dichloromethane, dimethylformamide) and in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified using techniques such as column chromatography on silica gel to obtain the pure cinnamoyl-amino acid conjugate.

-

Characterization: The structure of the synthesized conjugate is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the cinnamoyl-amino acid conjugates. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formazan crystals to form.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[4][5]

Caption: The sequential steps involved in performing a comet assay.

Protocol:

-

Cell Preparation: Cells are treated with the cinnamoyl-amino acid conjugates for a specified duration.

-

Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind the DNA as a nucleoid.

-

Alkaline Unwinding: The slides are then placed in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

-

Electrophoresis: The slides are subjected to electrophoresis, during which the negatively charged, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye, such as SYBR Green or ethidium bromide.

-

Visualization and Analysis: The "comets" are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the tail length, tail intensity, and tail moment using specialized software.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of mushroom tyrosinase, a model enzyme for human tyrosinase.[8]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing mushroom tyrosinase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibitor Addition: Various concentrations of the cinnamoyl-amino acid conjugates are added to the wells. A blank (without the enzyme), a control (without the inhibitor), and a positive control (a known tyrosinase inhibitor like kojic acid) are included.

-

Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, L-DOPA.

-

Incubation and Measurement: The plate is incubated, and the formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.

Signaling Pathways

The anticancer activity of many cinnamoyl-amino acid conjugates is linked to their ability to induce DNA damage, which in turn triggers apoptotic cell death.

DNA Damage-Induced Apoptosis

Upon significant DNA damage, cells can activate a programmed cell death pathway known as apoptosis to eliminate themselves. This process is tightly regulated by a complex signaling network.

Caption: A simplified signaling pathway of apoptosis induced by DNA damage.

Pathway Description:

-

Induction of DNA Damage: Cinnamoyl-amino acid conjugates can cause DNA lesions, such as single- and double-strand breaks.[4][5]

-

Sensor Activation: This damage is recognized by sensor proteins like the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases.

-

p53 Activation: ATM/ATR then phosphorylate and activate the tumor suppressor protein p53.

-

Upregulation of Pro-apoptotic Proteins: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax.

-

Mitochondrial Pathway: Bax translocates to the mitochondria and promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Execution Phase: Caspase-9 then activates the executioner caspase, caspase-3, which cleaves various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

Cinnamoyl-amino acid conjugates represent a versatile and promising platform for the development of new therapeutic agents. Their diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them an exciting area of research for drug discovery professionals. The data and protocols presented in this guide offer a comprehensive resource for scientists working in this field, providing a solid foundation for further investigation and development of these remarkable compounds.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 6. New insights into the link between DNA damage and apoptosis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Tyrosinase inhibition assay [bio-protocol.org]

- 9. Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

No Information Available on the Cellular Mechanism of Action for N-Cinnamoyl-D,L-valine methyl ester

A comprehensive review of publicly available scientific literature and databases has revealed no studies detailing the mechanism of action, cellular effects, or biological activity of the compound N-Cinnamoyl-D,L-valine methyl ester.

This lack of data prevents the creation of the requested in-depth technical guide and visualizations. For researchers, scientists, and drug development professionals interested in this compound, this suggests several possibilities:

-

Novelty: The compound may be a novel chemical entity that has not yet been synthesized or studied for its biological effects.

-

Proprietary Research: Research on this compound may have been conducted by a private entity (e.g., a pharmaceutical company) and has not been published in the public domain.

-

Alternative Nomenclature: The compound may be more commonly known under a different chemical name or a specific code that is not publicly indexed.

-

Lack of Significant Biological Activity: It is also possible that preliminary screenings of this compound did not reveal any significant biological activity, and therefore, further research was not pursued.

Given the current state of available information, it is not possible to fulfill the request for a technical whitepaper on the cellular mechanism of action of this compound. Further progress would be contingent on the public availability of primary research data for this specific molecule.

A Comprehensive Review of N-Substituted Amino Acid Esters: Synthesis, Properties, and Applications in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-substituted amino acid esters represent a pivotal class of organic compounds with broad applications in medicinal chemistry and drug development. Their unique structural features, which combine the chirality and biocompatibility of amino acids with the modulated reactivity of N-substitution and the ester functionality, make them valuable as chiral intermediates, pharmacologically active agents, and prodrugs. This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of N-substituted amino acid esters, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of N-Substituted Amino Acid Esters

The synthesis of N-substituted amino acid esters can be achieved through various methodologies, each with its own advantages and limitations. Key approaches include reductive amination, N-alkylation of amino acid esters, and multi-component reactions.

A highly efficient method for the asymmetric synthesis of N-substituted α-amino esters is the reductive amination of α-ketoesters. This approach often employs imine reductases (IREDs) as biocatalysts, offering high yields and excellent enantioselectivities under mild reaction conditions.[1]

Experimental Protocol: Biocatalytic Reductive Amination of α-Ketoesters [1]

-

Reaction Setup: In a typical reaction, a mixture of an α-ketoester (e.g., ethyl benzoylformate) and an amine (e.g., methylamine) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Enzyme and Cofactor Addition: An imine reductase (IRED) and a nicotinamide cofactor (NADH or NADPH) are added to the mixture. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included to ensure a continuous supply of the reduced cofactor.

-

Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours).

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography to yield the pure N-substituted amino acid ester.

Direct N-alkylation of amino acid esters is a common method for introducing substituents on the nitrogen atom. This can be achieved using various alkylating agents and reaction conditions. A parallel and automated approach for the synthesis of N-alkylated-α-amino methyl esters has been developed for the production of combinatorial libraries.[2]

Experimental Protocol: Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters [2]

-

Starting Materials: A variety of α-amino methyl ester hydrochlorides and aldehydes are used as starting materials.

-

Reductive Alkylation: The α-amino methyl ester hydrochlorides are reacted with different aldehydes in the presence of a reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent like methanol.

-

Automated Work-up: The reaction mixtures undergo an automated extraction procedure to isolate the crude products.

-

Purification: The crude products are purified to yield the desired N-alkylated-α-amino methyl esters.

A novel one-pot, four-component synthesis of N-substituted amino acid esters has been reported, utilizing a solid-phase bound organic isocyanide. This method provides the final products in acceptable yields with high purities of the crude reaction products, simplifying the purification process.[3]

Diagram: General Workflow for the Synthesis of N-Substituted Amino Acid Esters

Caption: General workflow for the synthesis of N-substituted amino acid esters.

Applications in Drug Development

N-substituted amino acid esters are instrumental in drug design and development, primarily as prodrugs to enhance the pharmacokinetic properties of parent drugs and as scaffolds for novel therapeutic agents.

Amino acids are attractive carriers for developing prodrugs of poorly absorbed therapeutic agents due to their low toxicity and ability to improve water solubility.[4] Esterification of a drug with an N-substituted amino acid can significantly enhance its bioavailability.[4][] For instance, valacyclovir, the L-valyl ester of acyclovir, demonstrates a 3- to 5-fold increase in oral bioavailability compared to the parent drug, a result of its transport by the peptide transporter PEPT1.[4]

The introduction of specific N-substituents can also improve the stability of the prodrug. For example, introducing a phenyl group between the ester and amino groups in N-substituted amine methylbenzoate can prevent the amino group from destabilizing the ester bond while still allowing for enzymatic hydrolysis in the body.[]

Diagram: Prodrug Activation Pathway

Caption: Activation of an N-substituted amino acid ester prodrug.

Derivatives of N-substituted amino acids have shown significant antimicrobial and antifungal properties.[6][7] For example, a series of N-benzoyl amino esters and N-benzoyl amino acids synthesized from commercially available amino acids were evaluated for their antifungal activity against Aspergillus fumigatus and Fusarium temperatum.[7] Notably, N-benzoyl amino methyl esters derived from valine and tryptophan exhibited potent antifungal activity, with some compounds showing inhibition growth of over 78%.[7]

Similarly, new β-amino acid derivatives containing aromatic and heterocyclic moieties have been synthesized and evaluated for their biological activity. Some of these compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of N-substituted amino acid esters.

Table 1: Synthesis of N-Substituted Amino Acid Esters via Reductive Amination [1]

| α-Ketoester Substrate | Amine | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ethyl benzoylformate | Methylamine | N-Methyl-phenylglycine ethyl ester | >99 | >99 (R) |

| Ethyl benzoylformate | Ethylamine | N-Ethyl-phenylglycine ethyl ester | >99 | >99 (R) |

| Ethyl 2-oxo-4-phenylbutanoate | Methylamine | N-Methyl-homophenylalanine ethyl ester | >99 | >99 (S) |

Table 2: Antifungal Activity of N-Benzoyl Amino Esters [7]

| Compound | Amino Acid Origin | Fungus | Inhibition (%) |

| N-Benzoyl-Val-OMe (various substitutions) | Valine | A. fumigatus | up to 78.2 |

| N-Benzoyl-Trp-OMe (various substitutions) | Tryptophan | F. temperatum | up to 78.5 |

Table 3: CETP Inhibitory Activity of N,N-Substituted Amine Derivatives [8]

| Compound | R Group | IC₅₀ (µM) |

| 12 | -H | 2.84 ± 0.04 |

| 40 | -CH₃ | 0.81 ± 0.03 |

| 22 (3-methyoxadiazole) | - | 0.72 ± 0.06 |

Diagram: Structure-Activity Relationship Logic for CETP Inhibitors

References

- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 8. mdpi.com [mdpi.com]

N-Cinnamoyl-D,L-valine methyl ester physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cinnamoyl-D,L-valine methyl ester is a derivative of the amino acid valine, featuring a cinnamoyl group attached to the amino group and a methyl ester at the carboxyl terminus. This modification combines the structural features of cinnamic acid and valine, suggesting a potential for diverse biological activities. Cinnamic acid and its derivatives are known for their antimicrobial, antifungal, and antioxidant properties, while amino acid esters are fundamental building blocks in peptide synthesis and drug design. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on related compounds.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 261.32 g/mol | PubChem[1] |

| IUPAC Name | methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate | PubChem[1] |

| CAS Number | 127750-57-6 | PubChem[1] |

| XLogP3 | 2.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 5 | PubChem (Computed) |

| Exact Mass | 261.136493 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 261.136493 g/mol | PubChem (Computed)[1] |

Note: Experimental data for melting point, boiling point, and solubility for this compound are not available in the cited literature. For a related compound, N-Cinnamoyl-L-phenylalanine methyl ester, a melting point of 361.8 K (88.7 °C) has been reported.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of N-cinnamoyl amino acid esters.

Synthesis of this compound

This synthesis is a two-step process involving the esterification of D,L-valine followed by the acylation with cinnamoyl chloride.

Step 1: Synthesis of D,L-Valine Methyl Ester Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D,L-valine (1 equivalent) in anhydrous methanol.

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from a methanol/ether mixture to obtain D,L-valine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve D,L-valine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution in an ice bath and add triethylamine (2.2 equivalents) dropwise.

-

Acylation: In a separate flask, dissolve cinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Characterization Methods

| Technique | Purpose |

| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound by identifying the chemical environment of the protons and carbon atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, such as the amide and ester carbonyl groups. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of related cinnamoyl derivatives provide a strong indication of its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives, including cinnamates and cinnamamides, are known to possess significant antimicrobial and antifungal properties.[3][4] The proposed mechanism of action for these compounds involves the disruption of the microbial cell membrane. The lipophilic nature of the cinnamoyl group allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some cinnamoyl derivatives have also been shown to interact with specific enzymes, such as those involved in cell wall synthesis or energy metabolism.[3]

Antioxidant Activity

Cinnamoyl amides of amino acid esters have been investigated for their antioxidant properties.[5] The presence of the phenolic hydroxyl group in some cinnamoyl derivatives contributes to their radical scavenging activity. These compounds can neutralize free radicals and inhibit lipid peroxidation, suggesting a potential role in mitigating oxidative stress-related conditions.[5][6]

Enzyme Inhibition

Certain N-cinnamoyl amino acid ester derivatives have demonstrated inhibitory effects on enzymes like tyrosinase.[5][6] This suggests that these compounds could be explored for applications in conditions where modulation of specific enzyme activity is desired. More recently, cinnamoyl amide derivatives have been identified as potent inhibitors of NagZ, an enzyme involved in bacterial peptidoglycan recycling, highlighting their potential as antibacterial agents that can overcome antibiotic resistance.[7][8]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

General Analytical Workflow

Caption: General analytical workflow for compound characterization.

Hypothetical Antimicrobial Signaling Pathway

Caption: Hypothetical antimicrobial mechanism of action.

References

- 1. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C15H19NO3 | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase inhibitory effects and antioxidative activities of novel cinnamoyl amides with amino acid ester moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-Cinnamoyl-D,L-valine methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of N-Cinnamoyl-D,L-valine methyl ester, a compound of interest in various research and development applications. This document details the experimental protocols for its synthesis and presents a comprehensive summary of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.55 | d | ~15.7 | 1H | Cinnamoyl CH= |

| ~7.40-7.20 | m | - | 5H | Aromatic CH |

| ~6.45 | d | ~15.7 | 1H | Cinnamoyl =CH-CO |

| ~6.20 | d | ~8.5 | 1H | NH |

| ~4.70 | dd | ~8.5, ~5.0 | 1H | Valine α-CH |

| ~3.75 | s | - | 3H | OCH₃ |

| ~2.20 | m | - | 1H | Valine β-CH |

| ~1.00 | d | ~6.8 | 3H | Valine γ-CH₃ |

| ~0.95 | d | ~6.8 | 3H | Valine γ'-CH₃ |

Note: The predicted ¹H NMR data is based on the analysis of related compounds, including methyl cinnamate and N-cinnamoyl amino acid derivatives. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | Ester C=O |

| ~166.0 | Amide C=O |

| ~142.0 | Cinnamoyl CH= |

| ~134.5 | Aromatic C (quaternary) |

| ~129.5 | Aromatic CH |

| ~128.8 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~120.0 | Cinnamoyl =CH-CO |

| ~58.0 | Valine α-CH |

| ~52.0 | OCH₃ |

| ~31.0 | Valine β-CH |

| ~19.0 | Valine γ-CH₃ |

| ~18.0 | Valine γ'-CH₃ |

Note: The predicted ¹³C NMR data is based on the analysis of the molecular structure and known chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch (amide) |

| ~3060 | Medium | C-H stretch (aromatic and vinyl) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1625 | Strong | C=C stretch (alkene) |

| ~1530 | Strong | N-H bend (amide II) |

| ~1210 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 261 | [M]⁺ (Molecular Ion) |

| 230 | [M - OCH₃]⁺ |

| 202 | [M - COOCH₃]⁺ |

| 131 | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |

| 103 | [C₆H₅CH=CH]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of the amide bond followed by esterification.

Step 1: Synthesis of N-Cinnamoyl-D,L-valine (Amide Formation via Schotten-Baumann Reaction)

-

Dissolution of Amino Acid: D,L-Valine is dissolved in an aqueous solution of sodium hydroxide.

-

Acylation: Cinnamoyl chloride, dissolved in an organic solvent (e.g., dichloromethane), is added dropwise to the amino acid solution at a low temperature (0-5 °C) with vigorous stirring.

-

pH Adjustment: The pH of the reaction mixture is maintained in the basic range (pH 8-9) by the concurrent addition of an aqueous sodium hydroxide solution.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Acidification and Isolation: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the N-Cinnamoyl-D,L-valine. The solid product is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound (Esterification via Fischer Esterification)

-

Reaction Setup: N-Cinnamoyl-D,L-valine is suspended in methanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

Reaction Monitoring: The esterification progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS) Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragments are recorded.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Potential Antimicrobial Properties of N-Cinnamoyl-D,L-valine methyl ester: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties. This technical guide provides an in-depth analysis of the potential antimicrobial characteristics of N-Cinnamoyl-D,L-valine methyl ester, a compound belonging to the promising class of cinnamoyl amino acid esters. While direct research on this specific molecule is limited, this document synthesizes available data from closely related analogs to extrapolate its likely antimicrobial profile, mechanisms of action, and the experimental protocols required for its evaluation. This guide serves as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Introduction to Cinnamic Acid Derivatives as Antimicrobials

Cinnamic acid, a naturally occurring organic acid, and its derivatives are found in a variety of plants and have been historically used for their medicinal properties. The core cinnamic scaffold is considered a valuable starting point for the development of novel antimicrobial drugs.[1] Derivatives, including esters, amides, and aldehydes of cinnamic acid, have demonstrated significant inhibitory effects against a broad spectrum of microorganisms, including bacteria and fungi.[1][2] The antimicrobial efficacy of these compounds is often attributed to the cinnamoyl moiety, with modifications to the carboxyl and phenyl groups influencing the potency and spectrum of activity. The conjugation of cinnamic acid with amino acids to form cinnamoyl amides or esters represents a key strategy to enhance biological activity.[3]

Antimicrobial Activity of Related Cinnamoyl Amino Acid Esters

Table 1: Antibacterial Activity of Cinnamoyl Derivatives

| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Not Reported | [4] |

| N-feruloyl-DOPA methyl ester | Staphylococcus aureus | 125 | Not Reported | [4] |

| N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Not Reported | [4] |

| Cinnamoyl metronidazole ester | Staphylococcus aureus | Not Reported | 12-15 | [5] |

| Methyl cinnamate | Various bacteria | 789.19 µM | Not Reported | [6] |

| Ethyl cinnamate | Various bacteria | 726.36 µM | Not Reported | [6] |

| Propyl cinnamate | Various bacteria | 672.83 µM | Not Reported | [6] |

| Butyl cinnamate | Various bacteria | 672.83 µM | Not Reported | [6] |

| Decyl cinnamate | Various bacteria | 550.96 µM | Not Reported | [6] |

Table 2: Antifungal Activity of Cinnamoyl Derivatives

| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Cinnamoyl amides of amino acid derivatives | Saccharomyces cerevisiae | More active than cinnamic acid | Not Reported | [3] |

| Cinnamoyl memantine amide | Candida spp. | Not Reported | 11-14 | [5] |

| Methyl cinnamate | Candida spp. | 789.19 µM | Not Reported | [6] |

| Ethyl cinnamate | Candida spp. | 726.36 µM | Not Reported | [6] |

| Decyl cinnamate | Candida spp. | 1101.92 µM | Not Reported | [6] |

Detailed Experimental Protocols

The following sections detail the standard methodologies for evaluating the antimicrobial properties of novel compounds like this compound, based on protocols described for related cinnamic acid derivatives.

Synthesis of this compound

The synthesis of N-cinnamoyl amino acid esters typically involves the reaction of an amino acid ester with cinnamoyl chloride.

General Procedure:

-

Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce cinnamoyl chloride.[5]

-

Esterification/Amidation: The amino acid ester (in this case, D,L-valine methyl ester) is reacted with the synthesized cinnamoyl chloride. This reaction can be carried out in the presence of a base (e.g., pyridine or sodium bicarbonate) to neutralize the HCl generated during the reaction.[5]

-

Purification: The final product is purified using chromatographic techniques to isolate the desired this compound.[5]

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable liquid growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 1 x 10^5 CFU/mL).[4]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).[4]

-

Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[4]

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

-

Plate Preparation: Prepare agar plates seeded with a lawn of the test microorganism.

-

Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.[5]

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, the activities of related cinnamaldehyde and cinnamic acid derivatives suggest several potential targets.

Cinnamic acid derivatives are known to have broad-spectrum antimicrobial activity.[3] One proposed mechanism for fungal growth inhibition is the interaction with benzoate 4-hydroxylase, an enzyme involved in aromatic detoxification.[1] However, this enzyme is not present in prokaryotes, suggesting other targets are involved in their antibacterial effects.[1] For cinnamaldehyde, a related compound, it is proposed that it interacts with the cell membrane, leading to a rapid inhibition of energy metabolism.[7] It has also been shown to inhibit ATPases and disrupt cell wall biosynthesis in fungi.[7] The increased lipophilicity of ester derivatives may enhance their ability to penetrate microbial cell membranes.[6]

Visualizations

Diagram 1: General Workflow for Antimicrobial Evaluation

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

Diagram 2: Proposed General Mechanism of Cinnamic Derivatives

Caption: Putative mechanisms of antimicrobial action for cinnamoyl derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for antimicrobial drug discovery. Based on the robust evidence from analogous compounds, it is reasonable to hypothesize that this molecule will exhibit significant antibacterial and antifungal activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its antimicrobial spectrum using the standardized protocols outlined in this guide. Subsequent mechanism of action studies will be crucial to understand its molecular targets and to guide the rational design of more potent derivatives. The exploration of this and other cinnamoyl amino acid esters could pave the way for a new generation of antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

In Silico Prediction of N-Cinnamoyl-D,L-valine methyl ester Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-Cinnamoyl-D,L-valine methyl ester. While experimental data on this specific compound is limited, this document outlines a systematic approach leveraging established computational methodologies to forecast its potential therapeutic effects and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead optimization. We will delve into the core computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing detailed hypothetical experimental protocols and data presentation formats.

Introduction to this compound

This compound is a derivative of the amino acid valine, featuring a cinnamoyl group attached to the amino group. The cinnamoyl moiety is a common scaffold in various biologically active compounds, known for its potential antioxidant, antimicrobial, and anticancer properties.[1] The conjugation of this group with an amino acid ester suggests the potential for unique pharmacological characteristics. The chemical structure, as sourced from PubChem, is presented below.[2]

Chemical Structure:

Caption: 2D structure of this compound.

Given the novelty of this specific compound in terms of bioactivity profiling, in silico methods offer a time- and cost-effective approach to generate initial hypotheses about its potential biological targets and drug-like properties.[3][4]

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound involves a multi-step computational workflow. This process begins with defining the chemical structure and progresses through various predictive models to assess its potential therapeutic efficacy and safety profile.

References

- 1. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C15H19NO3 | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery [mdpi.com]

N-Cinnamoyl-D,L-valine methyl ester: A Versatile Precursor for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction